molecular formula C22H20O6 B13083427 Gnetupendin B

Gnetupendin B

Cat. No.: B13083427
M. Wt: 380.4 g/mol
InChI Key: DHOWKHPVWVNKPP-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GnetupendinB is a stilbenoid compound isolated from the lianas of Gnetum pendulum C. Y. Cheng. Stilbenoids are a type of natural phenol and are known for their diverse biological activities. GnetupendinB, along with its counterpart GnetupendinA, has been studied for its potential medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

GnetupendinB is typically isolated from the lianas of Gnetum pendulum through a series of extraction and purification processes. The isolation involves solvent extraction followed by chromatographic techniques to purify the compound. The structure of GnetupendinB is determined using spectral evidence, especially 2D NMR spectroscopic techniques .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of GnetupendinB. Most of the available data pertains to laboratory-scale isolation and purification from natural sources.

Chemical Reactions Analysis

Types of Reactions

GnetupendinB, being a stilbenoid, can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert GnetupendinB into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring of GnetupendinB.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro stilbenoids.

Scientific Research Applications

Mechanism of Action

GnetupendinB exerts its effects primarily through its interaction with viral neuraminidase, an enzyme crucial for the replication of influenza viruses. By inhibiting neuraminidase, GnetupendinB prevents the release of new viral particles from infected cells, thereby reducing the spread of the virus .

Comparison with Similar Compounds

Similar Compounds

    Resveratrol: Another well-known stilbenoid with antioxidant and anti-inflammatory properties.

    Isorhapontigenin: Exhibits similar antiviral activities.

    ShegansuB: Another compound isolated from with potential medicinal properties.

Uniqueness of GnetupendinB

GnetupendinB is unique due to its specific structural features and potent anti-influenza activity. Its ability to inhibit neuraminidase distinguishes it from other stilbenoids, making it a promising candidate for antiviral drug development .

Properties

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

4-[(3,4-dihydroxyphenyl)methyl]-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]benzene-1,3-diol

InChI

InChI=1S/C22H20O6/c1-28-22-10-13(3-7-19(22)25)2-5-15-11-16(23)12-20(26)17(15)8-14-4-6-18(24)21(27)9-14/h2-7,9-12,23-27H,8H2,1H3/b5-2+

InChI Key

DHOWKHPVWVNKPP-GORDUTHDSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=C(C(=CC(=C2)O)O)CC3=CC(=C(C=C3)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=C(C(=CC(=C2)O)O)CC3=CC(=C(C=C3)O)O)O

Origin of Product

United States

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